(1)Benzothieno(2,3-d)pyrimidine-2(1H)-thione, 3,4,5,6,7,8-hexahydro-4-phenyl-3-(2-(1-pyrrolidinyl)ethyl)-
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Overview
Description
(1)Benzothieno(2,3-d)pyrimidine-2(1H)-thione, 3,4,5,6,7,8-hexahydro-4-phenyl-3-(2-(1-pyrrolidinyl)ethyl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms other than carbon in their ring structures, which often imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1)Benzothieno(2,3-d)pyrimidine-2(1H)-thione, 3,4,5,6,7,8-hexahydro-4-phenyl-3-(2-(1-pyrrolidinyl)ethyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Benzothieno-Pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thione Group: This can be achieved through the reaction of the intermediate with sulfur-containing reagents.
Addition of the Hexahydro-Phenyl Group: This step may involve hydrogenation and subsequent functionalization.
Attachment of the Pyrrolidinyl-Ethyl Side Chain: This can be done through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
(1)Benzothieno(2,3-d)pyrimidine-2(1H)-thione, 3,4,5,6,7,8-hexahydro-4-phenyl-3-(2-(1-pyrrolidinyl)ethyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of the thione group to a sulfoxide or sulfone.
Reduction: Reduction of the benzothieno-pyrimidine core to form dihydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or side chains.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, compounds with benzothieno-pyrimidine cores have shown potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. This compound could be investigated for similar activities.
Medicine
Medicinally, this compound may be explored for its potential therapeutic effects. Compounds with similar structures have been studied for their anticancer, antiviral, and anti-inflammatory properties.
Industry
In industry, this compound could be used in the development of new materials with specific electronic, optical, or mechanical properties. Its unique structure may impart desirable characteristics for applications in electronics, photonics, or nanotechnology.
Mechanism of Action
The mechanism of action of (1)Benzothieno(2,3-d)pyrimidine-2(1H)-thione, 3,4,5,6,7,8-hexahydro-4-phenyl-3-(2-(1-pyrrolidinyl)ethyl)- would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.
Comparison with Similar Compounds
Similar Compounds
Benzothieno(2,3-d)pyrimidine-2(1H)-thione: Lacks the hexahydro-phenyl and pyrrolidinyl-ethyl groups.
Benzothieno(2,3-d)pyrimidine-2(1H)-one: Contains an oxygen atom instead of sulfur.
Thieno(2,3-d)pyrimidine-2(1H)-thione: Lacks the benzene ring fused to the thieno-pyrimidine core.
Uniqueness
The uniqueness of (1)Benzothieno(2,3-d)pyrimidine-2(1H)-thione, 3,4,5,6,7,8-hexahydro-4-phenyl-3-(2-(1-pyrrolidinyl)ethyl)- lies in its specific combination of functional groups and ring structures. This combination may impart unique chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
128352-92-1 |
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Molecular Formula |
C22H27N3S2 |
Molecular Weight |
397.6 g/mol |
IUPAC Name |
4-phenyl-3-(2-pyrrolidin-1-ylethyl)-1,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidine-2-thione |
InChI |
InChI=1S/C22H27N3S2/c26-22-23-21-19(17-10-4-5-11-18(17)27-21)20(16-8-2-1-3-9-16)25(22)15-14-24-12-6-7-13-24/h1-3,8-9,20H,4-7,10-15H2,(H,23,26) |
InChI Key |
QSBIRTGSHAOUPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)NC(=S)N(C3C4=CC=CC=C4)CCN5CCCC5 |
Origin of Product |
United States |
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